Cas no 78156-03-3 (N1-2-(dimethylamino)ethylbenzene-1,2-diamine)

N1-2-(dimethylamino)ethylbenzene-1,2-diamine structure
78156-03-3 structure
Product Name:N1-2-(dimethylamino)ethylbenzene-1,2-diamine
Numero CAS:78156-03-3
MF:C10H17N3
MW:179.262081861496
MDL:MFCD08691161
CID:551547
PubChem ID:522698
Update Time:2025-06-07

N1-2-(dimethylamino)ethylbenzene-1,2-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzenediamine,N1-[2-(dimethylamino)ethyl]-
    • 2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
    • N-[2-(DIMETHYLAMINO)ETHYL]BENZENE-1,2-DIAMINE
    • N1-(2-(dimethylamino)ethyl)benzene-1,2-diamine
    • 2-(2-dimethylaminoethylamino)-aniline
    • AC1LAX9Q
    • AC1Q3WU5
    • AG-H-13479
    • CTK5E5444
    • N-(2-Dimethylamino-aethyl)-o-phenylendiamin
    • N-(2-dimethylamino-ethyl)-benzene-1,2-diamine
    • N-(2-dimethylamino-ethyl)-o-phenylenediamine
    • N-[2-(dimethylamino)ethyl]-1,2-benzenediamine
    • SureCN974274
    • N1-2-(dimethylamino)ethylbenzene-1,2-diamine
    • DTXSID70335038
    • AKOS000119203
    • N-(Beta-dimethylaminoethyl)-O-phenylenediamine
    • F1911-3680
    • EN300-25975
    • Z220343710
    • SCHEMBL974274
    • N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
    • YMYPZBOBAISUFL-UHFFFAOYSA-N
    • CS-0243131
    • 78156-03-3
    • 1-n-[2-(dimethylamino)ethyl]benzene-1,2-diamine
    • MDL: MFCD08691161
    • Inchi: 1S/C10H17N3/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8,11H2,1-2H3
    • Chiave InChI: YMYPZBOBAISUFL-UHFFFAOYSA-N
    • Sorrisi: N(C)(C)CCNC1C=CC=CC=1N

Proprietà calcolate

  • Massa esatta: 179.14241
  • Massa monoisotopica: 179.142247555g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 136
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 41.3Ų

Proprietà sperimentali

  • Densità: 1.067
  • Punto di ebollizione: 318.4°C at 760 mmHg
  • Punto di infiammabilità: 146.4°C
  • Indice di rifrazione: 1.603
  • PSA: 41.29

N1-2-(dimethylamino)ethylbenzene-1,2-diamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
N305751-100mg
N1-[2-(Dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3
100mg
$ 70.00 2022-06-02
TRC
N305751-500mg
N1-[2-(Dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3
500mg
$ 230.00 2022-06-02
TRC
N305751-1g
N1-[2-(Dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3
1g
$ 340.00 2022-06-02
Enamine
EN300-25975-0.05g
N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3 95.0%
0.05g
$66.0 2025-02-20
Enamine
EN300-25975-0.1g
N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3 95.0%
0.1g
$98.0 2025-02-20
Enamine
EN300-25975-0.25g
N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3 95.0%
0.25g
$142.0 2025-02-20
Enamine
EN300-25975-0.5g
N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3 95.0%
0.5g
$271.0 2025-02-20
Enamine
EN300-25975-1.0g
N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3 95.0%
1.0g
$371.0 2025-02-20
Enamine
EN300-25975-2.5g
N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3 95.0%
2.5g
$726.0 2025-02-20
Enamine
EN300-25975-5.0g
N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
78156-03-3 95.0%
5.0g
$1075.0 2025-02-20

N1-2-(dimethylamino)ethylbenzene-1,2-diamine Letteratura correlata

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